molecular formula C10H20ClNO3 B2454044 Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride CAS No. 2408959-07-7

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride

Cat. No.: B2454044
CAS No.: 2408959-07-7
M. Wt: 237.72
InChI Key: OHHWEFKBBNOQPD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride is a chemical compound with the molecular formula C10H19NO3. It is known for its unique structure, which includes a methoxy group attached to a cyclohexyl ring, an amino group, and a methyl ester group.

Properties

IUPAC Name

methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h7-9H,3-6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHWEFKBBNOQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The starting material, 3-methoxycyclohexanone, undergoes a series of reactions to form the cyclohexyl ring with the methoxy group attached.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the cyclohexyl ring.

    Esterification: The final step involves the esterification of the amino-cyclohexyl compound with methanol to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(3-hydroxycyclohexyl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 2-amino-2-(3-chlorocyclohexyl)acetate: Contains a chloro group instead of a methoxy group.

Uniqueness

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the methoxy group plays a crucial role .

Biological Activity

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl 2-amino-2-(3-methoxycyclohexyl)acetate hydrochloride
  • Molecular Formula : C10_{10}H19_{19}ClN1_{1}O3_{3}
  • Molecular Weight : 219.72 g/mol

The compound is characterized by its methoxycyclohexyl group, which plays a crucial role in its interaction with biological systems.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Modulation : The compound can bind to various enzymes, modifying their activity and influencing metabolic pathways. This interaction may lead to enhanced or inhibited enzymatic functions depending on the target enzyme involved.
  • Receptor Interaction : It is hypothesized that the compound may interact with certain receptors, potentially influencing signal transduction pathways critical for cellular responses.

Biological Activity

Research into the biological activity of this compound has highlighted several potential effects:

In Vitro Studies

  • Cell Proliferation Assays : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, similar to other compounds in its class .
  • Reactive Oxygen Species (ROS) Generation : Research indicates that this compound may influence ROS levels within cells, contributing to its antiproliferative effects. However, further investigation is required to elucidate the exact relationship between ROS generation and biological activity .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the therapeutic potential of this compound. Current research is limited but ongoing efforts aim to explore:

  • Animal Models : Investigations are underway using animal models to assess the efficacy of this compound in treating various cancers and neurodegenerative diseases.

Applications in Medicine and Industry

This compound holds promise for several applications:

  • Drug Development : As a precursor in synthesizing pharmaceutical compounds, it may contribute to developing new therapeutic agents.
  • Biochemical Research : Its role as a building block in organic synthesis makes it valuable for researchers exploring complex biochemical pathways.

Q & A

Q. What are the key steps in synthesizing Methyl 2-amino-2-(3-methoxycyclohexyl)acetate hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves a nucleophilic substitution or condensation reaction. For example:
  • Step 1 : React 3-methoxycyclohexanecarboxaldehyde with glycine methyl ester hydrochloride in the presence of a base (e.g., NaOH) to form the Schiff base intermediate .
  • Step 2 : Reduce the intermediate using catalytic hydrogenation (e.g., Pd/C) or sodium cyanoborohydride to yield the free amine.
  • Step 3 : Convert the amine to its hydrochloride salt via HCl gas or aqueous HCl .
  • Purity Control : Use column chromatography for purification and confirm purity via HPLC (≥98% by area normalization) and NMR (e.g., absence of unreacted aldehyde peaks at ~9-10 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structural integrity (e.g., methoxycyclohexyl protons at δ 3.2–3.5 ppm, ester carbonyl at ~170 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C11_{11}H20_{20}ClNO3_3: 273.12) .
  • HPLC : Assess purity and resolve diastereomers if present (C18 column, acetonitrile/water gradient) .

Q. How does the 3-methoxycyclohexyl group influence the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility : The hydrochloride salt enhances aqueous solubility (tested via shake-flask method: ~50 mg/mL in water at 25°C). The methoxy group increases hydrophilicity compared to unsubstituted cyclohexyl analogs .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; methoxy groups generally resist hydrolysis under neutral pH but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be minimized, and how are they resolved?

  • Methodological Answer :
  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to favor the desired stereoisomer .
  • Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases for ester hydrolysis) .
  • Data Contradiction Note : Yields may vary (50–80%) depending on steric hindrance from the methoxycyclohexyl group; optimize reaction temperature (0–25°C) to balance kinetics and selectivity .

Q. How do structural modifications (e.g., substituent position on the cyclohexyl ring) affect biological activity?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., 4-methoxy or 2-methoxycyclohexyl) and test receptor binding (e.g., GPCR assays). For example:
  • Step 1 : Radioligand displacement assays to measure IC50_{50} values against target receptors (e.g., serotonin or dopamine receptors) .
  • Step 2 : Correlate substituent position with activity using QSAR models (e.g., meta-methoxy enhances lipophilicity and CNS penetration vs. para-substitution) .
  • Data Contradiction Note : Reported discrepancies in activity (e.g., 3-methoxy vs. 4-methoxy analogs) may arise from conformational flexibility of the cyclohexyl ring; use X-ray crystallography to confirm binding modes .

Q. What strategies are effective in resolving conflicting data on metabolic stability in preclinical models?

  • Methodological Answer :
  • In Vitro Studies : Use liver microsomes (human/rat) to measure intrinsic clearance. For inconsistent results:
  • Step 1 : Verify enzyme activity (e.g., CYP3A4 inhibition assays) .
  • Step 2 : Compare metabolite profiles via LC-MS/MS (e.g., hydroxylation at cyclohexyl vs. ester hydrolysis) .
  • In Vivo Validation : Administer compound to rodents and collect plasma/tissue samples at timed intervals. Use PK/PD modeling to reconcile in vitro-in vivo correlations .

Methodological Notes

  • Stereochemical Analysis : Always confirm enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
  • Safety Protocols : Handle hydrochloride salts in fume hoods; use PPE (gloves, goggles) due to potential irritancy (refer to SDS for specific hazards) .
  • Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst lot numbers) to address batch-to-batch variability .

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